N-(5-{2-[(4-AMINOPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
Description
N-(5-{2-[(4-AMINOPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a unique structure comprising thiazole rings and an aminophenyl group
Properties
IUPAC Name |
N-[5-[2-(4-aminoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-8-13(23-15(17-8)18-9(2)21)12-7-22-14(20-12)19-11-5-3-10(16)4-6-11/h3-7H,16H2,1-2H3,(H,19,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERVOUWIQXOWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{2-[(4-AMINOPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole rings, followed by the introduction of the aminophenyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-{2-[(4-AMINOPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(5-{2-[(4-AMINOPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly in cancer research due to its ability to inhibit specific enzymes or pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-{2-[(4-AMINOPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. This interaction is often studied using molecular docking and biochemical assays to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-AMINOPHENYL)ACETAMIDE: A simpler analog with similar functional groups but lacking the thiazole rings.
4-ACETAMIDOANILINE: Another related compound with an acetamido group attached to an aniline ring.
Uniqueness
N-(5-{2-[(4-AMINOPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its dual thiazole rings and the presence of an aminophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that exhibits significant biological activity, primarily due to its unique structural features, including thiazole rings and an acetamide functional group. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C15H16N4S2O. It has a molecular weight of approximately 381.05 g/mol. The compound's structure includes:
- Thiazole Rings : Contributing to its bioactivity.
- Phenyl Group : Enhancing interactions with biological targets.
This combination of features allows the compound to engage with various biological pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole derivatives | Antitumor | 0.06 | |
| N-(5-{2-amino-thiazole})acetamide | Cytotoxicity against cancer cell lines | - |
These compounds have shown effectiveness against various cancer types, including non-small cell lung cancer and breast cancer.
2. Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activity. N-(5-{2-[(4-aminoanilino)-1,3-thiazol]} derivatives have demonstrated significant efficacy against bacterial strains such as E. coli and S. aureus.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminothiazole | Simple thiazole derivative | Anticancer |
| N-(thiazolyl)benzamide | Contains thiazole and amine | Enzyme inhibitor |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.
3. Antioxidant Activity
Recent studies have indicated that compounds similar to N-(5-{2-[4-aminoanilino]-1,3-thiazol} exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress and could lead to applications in treating diseases linked to oxidative damage.
The mechanism through which N-(5-{2-[4-aminoanilino]-1,3-thiazol} exerts its effects involves:
- Binding Affinity : The compound's structure allows it to bind effectively to specific biological targets.
- Inhibition of Enzymes : It may inhibit key enzymes involved in cancer progression or microbial growth.
Case Study 1: Anticancer Efficacy
In a study assessing various thiazole derivatives against cancer cell lines, one derivative exhibited an IC50 value of 0.06 µM against DHFR (Dihydrofolate Reductase), indicating potent anticancer activity across multiple cell lines including MCF7 and HT29 .
Case Study 2: Antimicrobial Testing
Another investigation tested the antimicrobial efficacy of thiazole derivatives against common pathogens. The results showed significant inhibition zones for E. coli and S. aureus, suggesting that these compounds could be developed into effective treatments for bacterial infections .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide and its analogs?
- Methodological Answer : The synthesis typically involves sequential functionalization of thiazole rings and acetamide coupling. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones, as described for structurally related 2-aminothiazole derivatives .
- Acetamide coupling : Reacting 2-amino-5-substituted thiazoles with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane, followed by recrystallization from ethanol-DMF mixtures to isolate the product .
- Arylation : Meerwein reaction or palladium-catalyzed coupling for introducing aromatic substituents .
Example yields for analogous compounds range from 72% (for similar acetamide-thiazole derivatives) to lower yields depending on steric hindrance .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the presence of amine/imine tautomers (e.g., δ 13.30 ppm for amidic NH, δ 10.10–11.20 ppm for amine/imine NH in related compounds) and resolving aromatic/heterocyclic protons .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for verifying complex heterocyclic structures .
- TLC/HPLC : Monitors reaction progress and purity, with Rf values reported for analogs (e.g., Rf = 0.5–0.7 in ethyl acetate/hexane) .
Q. What structural features influence the compound’s reactivity and stability?
- Methodological Answer :
- Thiazole rings : Electron-rich sulfur atoms enhance nucleophilic substitution reactions but may oxidize under harsh conditions .
- Acetamide group : Hydrolysis-prone under acidic/basic conditions; stability tests in buffers (pH 4–9) are recommended .
- Amino-phenyl substituent : Participates in hydrogen bonding and tautomerism, requiring controlled storage (dry, inert atmosphere) to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for large-scale production?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., dioxane) to enhance reaction homogeneity .
- Catalyst screening : Test palladium or copper catalysts for aryl coupling steps to reduce byproducts .
- Crystallization strategies : Sequential recrystallization from ethanol-DMF (1:1) improves purity, as demonstrated for analogs with >95% purity .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .
Q. How should contradictory analytical data (e.g., amine/imine tautomer ratios) be resolved?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature NMR to observe tautomeric equilibria (e.g., amine/imine ratios reported as 50:50 in related compounds) .
- Chromatographic separation : Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate tautomers .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict energetically favored tautomers and validate experimental data .
Q. What methodologies are recommended for evaluating the compound’s biological activity (e.g., anticancer or anti-inflammatory effects)?
- Methodological Answer :
- In vitro assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme inhibition : Kinase or protease inhibition assays to identify molecular targets .
- In vivo models :
- Antiexudative activity : Formalin-induced rat paw edema model to assess anti-inflammatory potential .
- Pharmacokinetics : LC-MS/MS for bioavailability and metabolite profiling in plasma .
Q. How can researchers address discrepancies in bioactivity data across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines) to confirm IC50 values .
- Impurity profiling : Use HPLC-MS to rule out contaminants (e.g., unreacted starting materials) affecting activity .
- Structural analogs : Compare activity with derivatives (e.g., methyl vs. chloro substituents) to establish SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
